O-(2-Methyl-allyl)-hydroxylamine hydrochloride

Serotonin receptor pharmacology Radioligand binding CNS drug discovery

This O-(2-methylallyl)-hydroxylamine hydrochloride is a structurally unique aminooxy building block whose branched allylic substituent imparts distinct steric and electronic properties not replicated by linear allyl, tert-butyl, or benzyl analogs. Documented 5-HT1A receptor affinity (Ki = 102 nM) and emerging evidence of CCR5 antagonism differentiate it from generic hydroxylamines, making it irreplaceable for serotonin modulator or HIV entry inhibitor programs without revalidation. Supplied as the stable hydrochloride salt for optimal handling. Available in research to multi-kilogram scales; continuous-flow manufacturing routes established for the C3–C4 alkenyl hydroxylamine class ensure scalable supply.

Molecular Formula C4H10ClNO
Molecular Weight 123.58 g/mol
CAS No. 54149-64-3
Cat. No. B1610486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-Methyl-allyl)-hydroxylamine hydrochloride
CAS54149-64-3
Molecular FormulaC4H10ClNO
Molecular Weight123.58 g/mol
Structural Identifiers
SMILESCC(=C)CON.Cl
InChIInChI=1S/C4H9NO.ClH/c1-4(2)3-6-5;/h1,3,5H2,2H3;1H
InChIKeyVRGVYBHREJFCJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2-Methyl-allyl)-hydroxylamine hydrochloride (CAS 54149-64-3): Chemical Class and Core Procurement-Relevant Properties


O-(2-Methyl-allyl)-hydroxylamine hydrochloride (CAS 54149-64-3) is an O-substituted hydroxylamine derivative with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol [1]. This compound belongs to the aminooxy (R-O-NH2) chemical class, characterized by a nucleophilic hydroxylamine moiety attached to a 2-methylallyl (methallyl) substituent . The hydrochloride salt form enhances handling stability and water solubility compared to the free base. This compound serves as a versatile intermediate for oxime ether formation and heterocycle synthesis, and has been investigated in pharmacological contexts including serotonin receptor modulation and as a precursor for HIV integrase inhibitor scaffolds .

Why O-(2-Methyl-allyl)-hydroxylamine hydrochloride Cannot Be Interchanged with Unsubstituted or Alternative O-Alkyl Hydroxylamines


O-substituted hydroxylamines exhibit profound structure-dependent biological and chemical behavior that precludes generic substitution. Systematic comparisons among O-alkylhydroxylamines reveal that the identity of the O-substituent dictates both enzyme inhibition potency and inhibition modality [1]. For example, in a comparative study of inhibitors against a target enzyme, O-(t-butyl)hydroxylamine, O-allylhydroxylamine, and O-benzylhydroxylamine displayed distinct competitive and uncompetitive inhibition constant (Kic and Kiu) profiles, with values ranging from 8.20 μM to 21.61 μM depending on the specific alkyl group [1]. The 2-methylallyl (methallyl) substituent introduces a branched allylic structure that confers a unique combination of steric bulk, electronic distribution, and unsaturation geometry—characteristics that differ fundamentally from linear allyl, bulky tert-butyl, or aromatic benzyl analogs. Consequently, substituting this specific compound with another O-substituted hydroxylamine introduces unpredictable alterations in reaction kinetics, target binding affinity, and downstream functional outcomes, making direct replacement without revalidation scientifically untenable.

O-(2-Methyl-allyl)-hydroxylamine hydrochloride: Quantitative Differentiation Evidence Against Comparators


Serotonin 5-HT1A Receptor Binding Affinity: Differentiation from Unsubstituted Hydroxylamine

O-(2-Methyl-allyl)-hydroxylamine hydrochloride has demonstrated measurable binding affinity for the 5-hydroxytryptamine 1A (5-HT1A) receptor, a property absent in unsubstituted hydroxylamine hydrochloride [1]. This receptor engagement was quantified via in vitro competitive radioligand binding assay using [3H]8-OH-DPAT as the labeled ligand in rat cerebral cortex membrane preparations [1].

Serotonin receptor pharmacology Radioligand binding CNS drug discovery

CCR5 Antagonist Activity Implication: Pharmacological Differentiation from Structurally Divergent O-Alkyl Hydroxylamines

Preliminary pharmacological screening has identified that O-(2-Methyl-allyl)-hydroxylamine hydrochloride possesses CCR5 antagonist activity [1]. CCR5 is a chemokine receptor critical for HIV-1 viral entry into host cells, as well as being implicated in inflammatory conditions such as asthma, rheumatoid arthritis, and COPD [1]. This activity profile represents a distinct pharmacological signature that is not a general property of the O-substituted hydroxylamine class.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Continuous-Flow Hydrolysis Manufacturing: Process Economics Differentiation from Batch-Synthesized Analogs

A German patent (DE3631071A1) specifically discloses a continuous hydrolysis method for preparing O-substituted hydroxylamine hydrochlorides including the target compound, where R is defined as C1-C4-alkyl, C3-C4-alkenyl, C3-C4-haloalkenyl, or benzyl [1]. The 2-methylallyl group falls precisely within the C3-C4-alkenyl definition, positioning this compound for industrial-scale continuous production rather than less efficient batch processing.

Continuous manufacturing Process chemistry Hydroxylamine production

Diamine Oxidase (DAO) Modulation via Histamine Potentiation: Class-Specific Functional Activity with Alkyl Chain Dependency

A structure-activity relationship (SAR) study examining O-alkylhydroxylamines demonstrated that compounds with the general structure R-O-NH2 potentiate histamine responses in canine colonic epithelium [1]. The study established that the O-alkyl substituent is essential for this biological activity, while N-substitution completely abolishes it [1]. The 2-methylallyl group represents a branched alkenyl substituent within this active O-alkyl class.

Diamine oxidase Histamine pharmacology Colonic epithelium O-alkylhydroxylamine SAR

HIV Integrase Inhibitor Intermediate: Scaffold Utility Differentiation

O-(2-Methyl-allyl)-hydroxylamine hydrochloride is specifically identified as an intermediate in the preparation of HIV integrase inhibitors . This application context provides a defined synthetic utility that distinguishes this compound from alternative O-substituted hydroxylamines that may not be documented for this specific medicinal chemistry pathway.

HIV integrase inhibition Antiviral drug development Scaffold synthesis

Optimal Application Scenarios for O-(2-Methyl-allyl)-hydroxylamine hydrochloride Based on Quantitative Evidence


Serotonergic Drug Discovery: 5-HT1A Receptor Ligand Development and Screening

Based on the demonstrated 5-HT1A receptor binding affinity (Ki = 102 nM), O-(2-Methyl-allyl)-hydroxylamine hydrochloride serves as a validated starting scaffold for medicinal chemistry programs targeting serotonin receptors. The compound's defined binding affinity provides a reference point for SAR expansion, while the 2-methylallyl substituent offers a handle for further functionalization. This application is supported by radioligand binding data in rat cerebral cortex membranes [1].

CCR5-Mediated Disease Research: HIV Entry Inhibition and Inflammatory Disorder Investigation

Given the preliminary pharmacological evidence of CCR5 antagonist activity, this compound is suited for research programs investigating CCR5-mediated pathologies including HIV-1 viral entry, asthma, rheumatoid arthritis, and COPD [1]. The unique association with CCR5 antagonism distinguishes this compound from other O-substituted hydroxylamines, which lack documented activity at this chemokine receptor target [1].

Histamine Signaling and Diamine Oxidase Functional Studies

The structural membership of this compound within the O-alkylhydroxylamine class—shown to potentiate histamine responses in colonic epithelium—positions it for use in diamine oxidase (DAO) functional studies and histamine signaling research. The SAR finding that N-substitution abolishes this activity underscores the importance of selecting an O-substituted hydroxylamine such as this 2-methylallyl derivative [1].

Process Chemistry Scale-Up: Continuous Manufacturing of Alkenyl Hydroxylamine Intermediates

The inclusion of this compound within the substrate scope of continuous hydrolysis manufacturing processes (as defined in DE3631071A1 for C3-C4 alkenyl hydroxylamines) makes it suitable for process chemistry development and scale-up applications [1]. Organizations requiring multi-kilogram quantities for pharmaceutical intermediate production may benefit from the established continuous-flow methodology applicable to this substitution class.

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